1-Methoxy-4-(phenylsulfonyl)benzene

Green chemistry micellar catalysis C–S cross-coupling

1-Methoxy-4-(phenylsulfonyl)benzene (CAS 3112-84-3), also referred to as 4-methoxyphenyl phenyl sulfone or 1-(benzenesulfonyl)-4-methoxybenzene, is an unsymmetrical diaryl sulfone with the molecular formula C₁₃H₁₂O₃S and a molecular weight of 248.30 g·mol⁻¹. It is a colorless to pale yellow crystalline solid soluble in common organic solvents and is primarily employed as a versatile intermediate in pharmaceutical, agrochemical, and specialty chemical synthesis.

Molecular Formula C13H12O3S
Molecular Weight 248.30 g/mol
CAS No. 3112-84-3
Cat. No. B8814459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-(phenylsulfonyl)benzene
CAS3112-84-3
Molecular FormulaC13H12O3S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12O3S/c1-16-11-7-9-13(10-8-11)17(14,15)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyKXUNNMWAIMNUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-4-(phenylsulfonyl)benzene (CAS 3112-84-3): Class Identity, Physicochemical Profile, and Procurement-Relevant Specifications


1-Methoxy-4-(phenylsulfonyl)benzene (CAS 3112-84-3), also referred to as 4-methoxyphenyl phenyl sulfone or 1-(benzenesulfonyl)-4-methoxybenzene, is an unsymmetrical diaryl sulfone with the molecular formula C₁₃H₁₂O₃S and a molecular weight of 248.30 g·mol⁻¹ [1]. It is a colorless to pale yellow crystalline solid soluble in common organic solvents and is primarily employed as a versatile intermediate in pharmaceutical, agrochemical, and specialty chemical synthesis . Commercial availability typically requires a minimum purity specification of 95%, with long-term storage recommended in cool, dry conditions . The compound possesses three hydrogen-bond acceptor sites (two sulfone oxygens and one methoxy oxygen) and zero hydrogen-bond donor sites, a feature that meaningfully distinguishes it from simpler diaryl sulfones lacking the para-methoxy substituent [1].

Why 1-Methoxy-4-(phenylsulfonyl)benzene Cannot Be Indiscriminately Substituted with Other 4-Substituted Diaryl Sulfones


Within the diaryl sulfone class, the nature of the para-substituent on the aromatic ring profoundly influences synthetic accessibility, crystallographic packing behavior, electronic properties, and ultimately the compound's utility as an intermediate. The electron-donating methoxy group (σₚ ≈ −0.27) in 1-methoxy-4-(phenylsulfonyl)benzene imparts a markedly different reactivity profile compared to analogs bearing electron-withdrawing substituents (e.g., nitro, chloro) or even electronically neutral alkyl groups (e.g., methyl) [1]. These differences manifest quantitatively in divergent synthetic yields across established preparative routes, altered hydrogen-bonding motifs in the solid state that affect purification and formulation, and distinct electrochemical stability of key reaction intermediates . A procurement decision that treats 4-substituted diaryl sulfones as interchangeable risks yield penalties in downstream transformations, unexpected crystallization behavior during scale-up, and incompatibility with reaction conditions optimized for a specific electronic environment [2].

1-Methoxy-4-(phenylsulfonyl)benzene: Quantified Differentiation Evidence Against Closest Structural Analogs


Synthetic Efficiency in Aqueous Micellar Catalysis: 90% Yield Under Sustainable Conditions vs. Conventional Organic-Solvent Ullmann Coupling

1-Methoxy-4-(phenylsulfonyl)benzene was obtained in approximately 90% isolated yield via a copper-catalyzed (CuBr) Ullmann C–S coupling reaction between 1-iodo-4-methoxybenzene and sodium benzenesulfinate conducted in water using micellar catalysis, with a cloud-point extraction efficiency exceeding 93% [1]. In contrast, conventional Ullmann-type C–S coupling reactions for diaryl sulfones in organic solvents (e.g., DMF, DMSO) typically require elevated temperatures (110–150 °C) and deliver yields in the range of 45–85% depending on the substrate electronic nature [2]. The tandem micellar catalysis–extraction process further enables surfactant phase recycling, representing a quantifiable process advantage.

Green chemistry micellar catalysis C–S cross-coupling sustainable synthesis

Transition-Metal-Free Room Temperature Synthesis: Patent-Exemplified Compound 27 vs. Lewis-Acid-Dependent Friedel–Crafts Sulfonylation

1-Methoxy-4-(phenylsulfonyl)benzene is explicitly exemplified as Compound 27 in US Patent 9,650,330 B2, which discloses a transition-metal-free, room-temperature (20–30 °C), single-step process for synthesizing aryl sulfones from aryne precursors and sulfinate salts in anhydrous acetonitrile, achieving yields in the range of 45–96% across the substrate scope [1]. The patent claims this method is operational for substrates bearing both electron-donating (methoxy, methyl) and electron-withdrawing (nitro, fluoro, acetyl) substituents. Historically, the benchmark Friedel–Crafts sulfonylation approach requires stoichiometric Lewis acids (AlCl₃, FeCl₃), elevated temperatures, and generates significant acidic waste streams [2].

Transition-metal-free synthesis aryne chemistry green process patent-protected route

Organostannane Route Substituent Effect: 58% Yield for 4-Methoxy vs. 73% for 4-Chloro — Reactivity Consequences of Electronic Character

In a systematic study of diaryl sulfone synthesis via ipso substitution of (trialkylstannyl)arenes with chlorosulfonyl-containing reagents, Neumann and Wicenec (1993) reported that 1-methoxy-4-(phenylsulfonyl)benzene was obtained in approximately 58% yield, compared to approximately 73% for the 4-chloro analog and approximately 60% for the 4-methyl analog under analogous conditions . The reduced yield for the methoxy-substituted substrate is mechanistically informative: the electron-donating 4-methoxy group reduces the electrophilicity of the stannyl-bearing aromatic ring, slowing the ipso substitution step relative to substrates bearing electron-withdrawing or weakly electron-donating substituents .

Organostannane chemistry ipso substitution substituent effect yield comparison

Electrochemical Oxidation Selectivity: Electron-Donating 4-Methoxy Enhances Sulfoxide-to-Sulfone Conversion Efficiency

Park and Lee (2021) demonstrated that the electrochemical oxidation of diaryl sulfides to sulfones proceeds with a pronounced substituent dependence: substrates bearing electron-donating groups at the para position (such as methoxy) exhibit enhanced reactivity and higher sulfone yields under controlled-current electrolysis conditions (10–20 mA in MeOH), whereas electron-withdrawing substituents result in significantly lower sulfone yields due to diminished substrate reactivity [1]. While this study includes 4-methoxyphenyl phenyl sulfone (3e) among its product scope, the broader class-level inference is that the 4-methoxy substituent facilitates the second oxidation step from sulfoxide to sulfone more efficiently than electron-withdrawing or neutral substituents [1].

Electrochemical synthesis sulfoxide oxidation electronic effect substituent tuning

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Differentiating Physicochemical Profile for Chromatographic and Solubility Behavior

1-Methoxy-4-(phenylsulfonyl)benzene possesses three hydrogen-bond acceptor sites (two sulfone oxygens and one methoxy oxygen) with a topological polar surface area (TPSA) of 51.75 Ų and zero hydrogen-bond donor sites . By comparison, diphenyl sulfone (CAS 127-63-9) has only two H-bond acceptors (sulfone oxygens only) and a correspondingly lower TPSA. This additional H-bond acceptor site in the target compound predictably increases retention on normal-phase chromatography and alters solubility parameters in polar solvents relative to the unsubstituted diphenyl sulfone [1]. The 4-chlorophenyl phenyl sulfone analog (CAS 80-00-2), while possessing a higher molecular weight (252.72 g·mol⁻¹), lacks the additional oxygen-based H-bond acceptor, resulting in a distinct polarity profile despite similar molecular volume [2].

Physicochemical properties PSA hydrogen bonding chromatography formulation

C–H···O Hydrogen-Bonding Architecture in the Solid State: Methoxy-Mediated Crystal Packing Distinct from Methyl and Halo Analogs

Glidewell et al. (2001) established that the patterns of soft C–H···O hydrogen bonds in diaryl sulfones are exquisitely sensitive to the nature and position of aromatic substituents, with modest changes in functional groups causing significant differences in molecular conformation, intermolecular interactions, and crystal packing architecture [1]. In the broader diaryl sulfone series, the introduction of a para-methoxy substituent provides an additional oxygen atom capable of participating as a C–H···O hydrogen-bond acceptor, generating supramolecular motifs that are categorically unavailable to analogs bearing non-oxygen substituents such as methyl, chloro, or nitro groups [1]. This structural feature has direct consequences for melting point, solubility, and mechanical properties of the crystalline solid.

Crystal engineering solid-state chemistry hydrogen bonding crystal packing polymorphism

1-Methoxy-4-(phenylsulfonyl)benzene: Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Intermediate Synthesis Leveraging Transition-Metal-Free Process Conditions

For pharmaceutical development programs subject to ICH Q3D elemental impurity guidelines, the transition-metal-free, room-temperature synthesis route exemplified in US Patent 9,650,330 B2 specifically for 1-methoxy-4-(phenylsulfonyl)benzene (Compound 27) offers a compelling procurement rationale [1]. The elimination of copper, palladium, or iron catalysts from the synthetic route simplifies residual metal testing and reduces the risk of batch failure due to elemental impurity exceedances. This patent-validated process is particularly relevant for the preparation of sulfone-containing active pharmaceutical ingredient (API) intermediates where the methoxy group serves as a precursor for O-demethylation to the corresponding phenol, a common pharmacophoric motif [1].

Green Chemistry Workflows Utilizing Aqueous Micellar C–S Coupling at Scale

The demonstrated ~90% yield for 1-methoxy-4-(phenylsulfonyl)benzene via aqueous micellar Ullmann C–S coupling, with >93% cloud-point extraction efficiency and surfactant phase recyclability, positions this compound as an attractive target intermediate for process chemistry groups implementing sustainable manufacturing initiatives [2]. The aqueous medium eliminates organic solvent procurement, storage, and disposal costs, while the tandem extraction simplifies product isolation. This scenario is especially relevant for contract manufacturing organizations (CMOs) seeking to reduce their Process Mass Intensity (PMI) metrics for client projects [2].

Crystal Engineering and Solid-State Formulation Development Requiring Predictable Hydrogen-Bonding Architecture

The presence of the methoxy oxygen as a supplementary C–H···O hydrogen-bond acceptor — a feature absent in 4-methyl, 4-chloro, and 4-nitro diaryl sulfone analogs — enables distinct crystal packing motifs that can be exploited for tailoring solid-state properties such as dissolution rate, mechanical stability, and hygroscopicity [3]. Materials scientists and formulation engineers evaluating sulfone-containing crystalline intermediates should consider the methoxy derivative when hydrogen-bond-directed cocrystal or solvate formation is desired, as the additional acceptor site expands the accessible supramolecular design space beyond what is achievable with non-oxygen-substituted analogs [3].

Electrochemical Synthesis Platforms Targeting Sulfone Products with Favorable Oxidation Kinetics

For research groups and pilot facilities investing in electrochemical synthesis infrastructure, 1-methoxy-4-(phenylsulfonyl)benzene represents a substrate class with a demonstrably favorable oxidation profile: the electron-donating 4-methoxy group accelerates the sulfide-to-sulfoxide and sulfoxide-to-sulfone oxidation steps compared to electron-withdrawing substituents, as established by Park and Lee (2021) [4]. This translates to higher current efficiency, reduced electrolysis time, and cleaner product profiles in constant-current electrolysis setups using methanol as solvent — practical advantages that directly affect throughput and purification burden in electrochemical sulfone production [4].

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